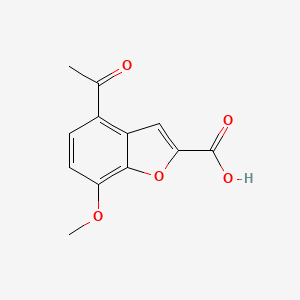

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method constructs a complex benzofuran derivative using a unique free radical cyclization cascade .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can vary depending on the substituents and reaction conditions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, and good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis

The physical form of this compound is solid . Its molecular weight is 234.21 .Applications De Recherche Scientifique

Synthesis of Novel Heterocycles

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is utilized in the synthesis of novel heterocyclic compounds. This includes the creation of polycyclic heteroaromatic compounds where the benzofuran ring is fused or bound to various other heterocyclic systems such as pyrido[1,4]benzothiazine, thiazole, pyridine, and others through versatile reaction strategies (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Anticholinesterase Activity

Research involving the reductive cyclization of derivatives related to this compound has led to the discovery of compounds that show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate the potential of benzofuran derivatives in the development of treatments for conditions related to cholinesterase activity, such as Alzheimer's disease (Luo et al., 2005).

Antimicrobial and Antioxidant Properties

Benzofuran compounds, including those derived from this compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. This research highlights the broad spectrum of biological activities that benzofuran derivatives can exhibit, making them candidates for pharmaceutical development (Rangaswamy, Kumar, Harini, & Naik, 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives from this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The synthesis of novel compounds and their evaluation in terms of cyclooxygenase inhibition and analgesic activity provide insight into the therapeutic potential of benzofuran derivatives in treating pain and inflammation (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Novel Synthesis Approaches

Innovative synthetic methodologies involving this compound derivatives have been developed. This includes multicomponent reactions that lead to the formation of previously unknown compounds, demonstrating the versatility of benzofuran derivatives in organic synthesis (Lichitsky, Komogortsev, & Melekhina, 2022).

Mécanisme D'action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, depending on the specific compound and target .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects .

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research in this area could focus on developing promising compounds with target therapy potentials and little side effects .

Propriétés

IUPAC Name |

4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZCFGUIUGHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

![2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B2712927.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2712928.png)